For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Isophorone (B1672270) Oxide (CAS: 10276-21-8)
Introduction
Isophorone oxide, identified by the CAS number 10276-21-8, is a versatile chemical intermediate derived from the epoxidation of isophorone.[1] Its chemical structure, featuring both an epoxide and a ketone functional group, makes it a valuable precursor in the synthesis of various organic compounds. This document provides a comprehensive overview of its chemical properties, safety information, synthesis protocols, and key chemical transformations.
Chemical and Physical Properties
Isophorone oxide is a colorless liquid under standard conditions.[2] Its key physicochemical properties are summarized below, providing essential data for experimental design and process control.
Table 1: Physicochemical Properties of Isophorone Oxide
| Property | Value | Reference(s) |
| CAS Number | 10276-21-8 | |
| Molecular Formula | C₉H₁₄O₂ | [3] |
| Molecular Weight | 154.21 g/mol | [3] |
| IUPAC Name | 4,4,6-trimethyl-7-oxabicyclo[4.1.0]heptan-2-one | [3] |
| Synonyms | 2,3-Epoxy-3,5,5-trimethyl-1-cyclohexanone, Epoxyisophorone | [4] |
| Boiling Point | 75-76 °C at 6 mmHg 70-73 °C at 5 mmHg | [5][6][7] [8] |
| Density | 0.994 g/mL at 25 °C | [5][6] |
| Refractive Index (n20/D) | 1.453 | [5][6] |
Safety and Handling
Understanding the hazard profile of isophorone oxide is critical for safe laboratory and industrial handling. The compound is classified as harmful if swallowed.[3][9] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory masks (dust mask type N95), should be utilized.
Table 2: GHS Hazard and Safety Information
| Category | Information | Reference(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | [3][9] |
| Hazard Statements | H302: Harmful if swallowed | [3][9] |
| Precautionary Statements | P264, P270, P301+P317, P330, P501 | [3] |
| Flash Point | 83 °C (181.4 °F) - closed cup | |
| Storage Class Code | 10 - Combustible liquids |
Experimental Protocols
Synthesis of Isophorone Oxide via Epoxidation
Isophorone oxide is commonly prepared by the epoxidation of isophorone using an alkaline hydrogen peroxide solution.[1][8] This method provides a good yield and a straightforward workup procedure.
Materials and Equipment:
-
Isophorone (0.4 mole, 55.2 g)
-
30% Aqueous Hydrogen Peroxide (1.2 moles, 115 mL)
-
6N Aqueous Sodium Hydroxide (B78521) (0.2 mole, 33 mL)
-
Methanol (B129727) (400 mL)
-
Ether
-
Anhydrous Magnesium Sulfate
-
1-L three-necked flask, dropping funnel, mechanical stirrer, thermometer, ice bath
-
Distillation apparatus (e.g., 30-cm Vigreux column)
Procedure:
-
A solution of isophorone and 30% aqueous hydrogen peroxide in methanol is prepared in the three-necked flask.[8][10]
-
The flask contents are cooled to 15°C using an ice bath.[5][8]
-
6N aqueous sodium hydroxide is added dropwise over 1 hour, maintaining the reaction temperature between 15-20°C.[8][10] Note: The reaction is exothermic; if the temperature falls below 15°C, the reaction may not initiate properly, and if it exceeds 30°C, the yield can be diminished.[8]
-
After the addition is complete, the mixture is stirred for an additional 3 hours, keeping the temperature between 20-25°C to ensure the reaction goes to completion.[5][10]
-
The reaction mixture is then poured into 500 mL of water.[8][10]
-
The aqueous mixture is extracted twice with 400-mL portions of ether.[5][8]
-
The combined ether extracts are washed with water and dried over anhydrous magnesium sulfate.[8][10]
-
The bulk of the ether is removed via distillation at atmospheric pressure.[5][8]
-
The remaining liquid is purified by vacuum distillation to yield isophorone oxide (typical yield: 70-72%).[8][10]
Analytical Methods: Gas Chromatography (GC)
The purity of isophorone oxide can be assessed using gas chromatography, often with a flame ionization detector (FID) or mass spectrometry (MS) for detection. While specific methods for the oxide are not extensively published, protocols for the parent compound, isophorone, can be adapted.[11][12][13]
General GC-FID Protocol:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent) is suitable.[12]
-
Injector Temperature: 250°C
-
Detector Temperature: 250-300°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 220°C at a rate of 10°C/min.
-
Hold: Maintain 220°C for 5 minutes.
-
-
Sample Preparation: Dilute the sample in a suitable solvent like carbon disulfide or ethyl acetate.[10][14]
-
Quantification: Use an external or internal standard calibration curve with known concentrations of purified isophorone oxide.
Chemical Reactivity and Pathways
Isophorone oxide serves as a precursor for other valuable chemical structures. Its primary reactivity involves the rearrangement of the epoxide ring, which can be catalyzed by various agents.
Catalytic Rearrangement
Isophorone oxide can be rearranged to form dione (B5365651) or cyclopentanone (B42830) derivatives with high conversion rates and selectivity using catalysts such as zeolites or montmorillonite (B579905) K10.[5][6][7] This transformation is a key pathway for synthesizing more complex molecules.
References
- 1. Isophorone - Wikipedia [en.wikipedia.org]
- 2. Isophorone | C9H14O | CID 6544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isophorone Oxide | C9H14O2 | CID 25121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (±)-Epoxyisophorone | CAS 10276-21-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. Isophorone oxide | 10276-21-8 [chemicalbook.com]
- 6. Isophorone oxide CAS#: 10276-21-8 [m.chemicalbook.com]
- 7. Isophorone Oxide , >97.0%(GC) , 10276-21-8 - CookeChem [cookechem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Isophorone oxide synthesis - chemicalbook [chemicalbook.com]
- 11. Isophorone (HSG 91, 1995) [inchem.org]
- 12. benchchem.com [benchchem.com]
- 13. How to detect the content of Isophorone in a sample? - Blog [bofanchem.com]
- 14. cdc.gov [cdc.gov]
